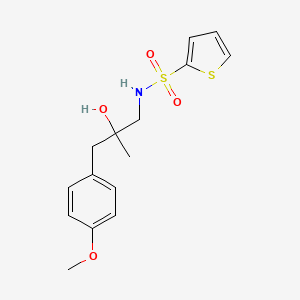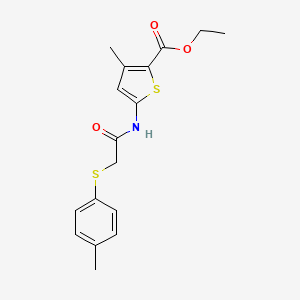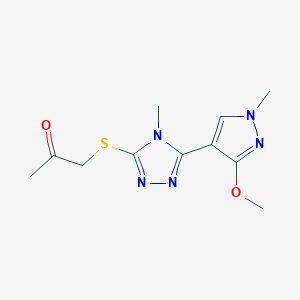
(E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds and Biological Significance
Triazine derivatives, including (E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one, represent a notable class of heterocyclic compounds in medicinal chemistry due to their broad spectrum of biological activities. Triazines have been synthesized and evaluated across different models, showing promising outcomes as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. This wide range of pharmacological activities positions the triazine nucleus as a significant core moiety for researchers aiming to develop future drugs (Verma, Sinha, & Bansal, 2019).
Antitumor Activities of Triazine Derivatives
The exploration of 1,2,3-triazines and their benzo- and hetero-fused derivatives up to 2016 reveals their substantial antitumor properties alongside antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory activities. The simplicity of synthesis combined with significant efficacy highlights the potential of these molecules as scaffolds for antitumor compound development (Cascioferro et al., 2017).
Synthetic Phenolic Antioxidants and Toxicity
Recent studies on synthetic phenolic antioxidants (SPAs), including those related to triazine derivatives, have focused on their environmental occurrence, human exposure, and toxicity. SPAs like BHT and DBP have been detected in various environmental matrices and human samples. Research suggests that some SPAs may exhibit hepatic toxicity, endocrine-disrupting effects, or carcinogenic potential. Future studies are encouraged to investigate SPAs' contamination, environmental behaviors, and toxicity effects, especially on infants, aiming for the development of SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Eco-friendly Synthesis and Importance
The eco-friendly synthesis of 1,2,4-triazine derivatives, including the compound of interest, demonstrates the environmental and sustainable approach to producing these compounds. The historical and ongoing research into 1,2,4-triazines underlines their significance due to various structural modifications that lead to diverse biological activities. The engagement in the eco-friendly synthesis of these derivatives aligns with green chemistry principles, emphasizing the importance of developing sustainable and environmentally benign methods in pharmaceutical research (Rani & Kumari, 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one involves the condensation of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form 2-(4-(benzyloxy)benzylidene)hydrazine. This intermediate is then reacted with tert-butyl isocyanate to form the desired product.", "Starting Materials": [ "4-(benzyloxy)benzaldehyde", "hydrazine hydrate", "tert-butyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form 2-(4-(benzyloxy)benzylidene)hydrazine.", "Step 2: Reaction of 2-(4-(benzyloxy)benzylidene)hydrazine with tert-butyl isocyanate to form (E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one." ] } | |
Número CAS |
538336-27-5 |
Nombre del producto |
(E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one |
Fórmula molecular |
C21H23N5O2 |
Peso molecular |
377.448 |
Nombre IUPAC |
6-tert-butyl-3-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C21H23N5O2/c1-21(2,3)18-19(27)23-20(26-24-18)25-22-13-15-9-11-17(12-10-15)28-14-16-7-5-4-6-8-16/h4-13H,14H2,1-3H3,(H2,23,25,26,27)/b22-13+ |
Clave InChI |
MVTBZJJWECNJCV-LPYMAVHISA-N |
SMILES |
CC(C)(C)C1=NN=C(NC1=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate](/img/structure/B2625306.png)

![N-(3-Hydroxypyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2625310.png)

![N1-(4-methylbenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2625313.png)
![N4-(4-chlorophenyl)-N6-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2625314.png)
![5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B2625317.png)

![N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2625319.png)

![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2625322.png)

![3-(4-Chlorobenzyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2625327.png)